B1575015 Cancer/testis antigen 1 (89-100)

Cancer/testis antigen 1 (89-100)

Cat. No. B1575015
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

Immunotherapy Development

Cancer/testis (CT) antigens, including CT antigen 1 (89-100), represent a promising category of tumor antigens for cancer immunotherapy. Their expression is normally limited to male germ cells in the testis, but in malignancy, this gene regulation is disrupted, leading to CT antigen expression in various tumor types. This unique expression pattern makes them ideal targets for antigen-specific cancer vaccines, with clinical trials already in progress for antigens like MAGE-A and NY-ESO-1 (Scanlan et al., 2002).

Diagnostic Biomarkers

CT antigens, due to their specific expression in tumors and testis, can serve as biomarkers for early cancer detection. They are being investigated for their potential role in oncogenesis and as indicators of tumor progression, offering insights into disease mechanisms and aiding in early diagnostics (Simpson et al., 2005).

Immunogenicity and Vaccine Trials

CT antigens are known for inducing spontaneous humoral and cell-mediated immune responses in cancer patients, which is crucial for the development of cancer vaccines. Spontaneous immune responses have been demonstrated against several CT antigens, making them focal points for vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

Role in Tumor Progression

CT antigens are believed to correlate with tumor progression. Their expression in various cancers suggests a potential role in the development of specific cancer types, indicating their significance beyond being mere biomarkers and extending into the realm of understanding cancer pathogenesis (Caballero & Chen, 2009).

Therapeutic Targets in Urological Malignancies

Specifically, in the context of urological malignancies, CT antigens like CT antigen 1 (89-100) are being explored as novel biomarkers and therapeutic targets for cancer immunotherapy. Their expression in advanced cancers with stem cell-like characteristics opens new avenues for targeted treatment strategies (Kulkarni et al., 2012).

properties

sequence

EFYLAMPFATPM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (89-100);NY-ESO-1 (89-100)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.